3,3-Dimethyl-1,4-oxazepane
Overview
Description
3,3-Dimethyl-1,4-oxazepane is a heterocyclic organic compound . It contains an oxygen atom and a nitrogen atom in its six-membered ring. The molecular weight of this compound is 129.2 .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives has seen significant advancements in recent years . A series of compounds were prepared from three Schiff bases compounds, which were then reacted with succinic anhydride and phthalic anhydride to obtain derivatives of 1,3-oxazepane . The characterization of the prepared compounds was achieved by methods of elemental analysis, FT-IR, 1H, and 13C-NMR spectral analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H15NO/c1-7(2)6-9-5-3-4-8-7/h8H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Characterization
Heterocyclic Liquid Crystals with 1,3-oxazepine Cores : Research has explored the synthesis and mesomorphic studies on heterocyclic liquid crystals containing 1,3-oxazepine cores. These compounds, including derivatives of 1,3-oxazepane, exhibit high phase transition temperatures and, in some cases, nematic phase characteristics, indicating potential applications in liquid crystal display technologies and materials science (Yeap, G., Mohammad, A., & Osman, H., 2010).
Organocatalytic Asymmetric Synthesis : A study presented an organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, leading to the formation of seven-member cyclic amines. This synthesis process demonstrates the potential for creating compounds with chiral centers and highlights the versatility of oxazepine scaffolds in asymmetric synthesis (Li, B., Lin, Y., & Du, D., 2019).
Advanced Materials and Chemical Synthesis
Novel Fused Oxazapolycyclic Skeletons : The synthesis and photophysical properties of novel fused oxazapolycyclic skeletons were investigated, revealing strong blue emission in certain solvents. This research underscores the potential of oxazepane derivatives in developing new materials for optoelectronic applications (Petrovskii, P. P., Tomashenko, O., Novikov, M., Khlebnikov, A., & Stoeckli-Evans, H., 2017).
NMR Spectroscopy of 1,3-Oxazepane Compounds : A detailed NMR spectroscopic study of 1,3-oxazepane-4,7-dione compounds provided insights into their molecular structure, showcasing the importance of NMR techniques in elucidating the structure of complex organic compounds (Mohammad, A., Osman, H., & Yeap, G., 2011).
Potential Applications and Transformations
- Synthesis of Heterocycles from Amino Alcohols : A review highlighted the transformation of 1,3-amino alcohols into a wide range of biologically important heterocycles, including 1,4-oxazepanes. This synthesis pathway underscores the utility of amino alcohols as precursors in the preparation of complex heterocyclic structures with potential biological activity (Palchykov, V., & Gaponov, A., 2020).
Safety and Hazards
The safety information for 3,3-Dimethyl-1,4-oxazepane includes several hazard statements such as H227, H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection .
Properties
IUPAC Name |
3,3-dimethyl-1,4-oxazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-9-5-3-4-8-7/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBVHOACXQKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.